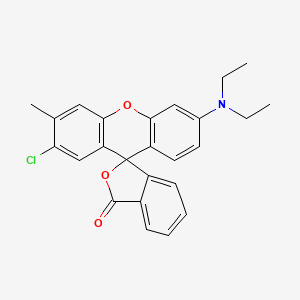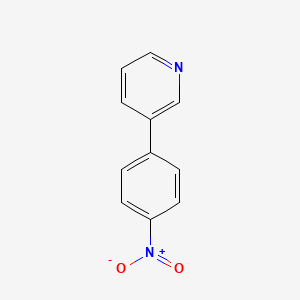
3-(4-Nitrophenyl)pyridine
Übersicht
Beschreibung
3-(4-Nitrophenyl)pyridine is a chemical compound with the CAS Number: 4282-46-6 . It has a molecular weight of 200.2 and its IUPAC name is 3-(4-nitrophenyl)pyridine . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-(4-Nitrophenyl)pyridine is C11H8N2O2 . The InChI code for this compound is 1S/C11H8N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8H .Physical And Chemical Properties Analysis
3-(4-Nitrophenyl)pyridine is a solid at room temperature . It has a molecular weight of 200.2 .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
- Synthesis and Antiviral Activity : 3-(4-Nitrophenyl)pyridine derivatives, specifically 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs, were synthesized using atom-economical approaches. These compounds exhibited significant antiviral activity against the vaccinia virus, showing promise in comparison to the antiviral drug Cidofovir (Shabunina et al., 2021).
Photophysical Studies
- Photochemistry of Nitrophenyldihydropyridines : A study on 4-Phenyl-1,4-dihydropyridine-3,5-dicarboxylates, which include 3-nitrophenyl derivatives, revealed that these compounds undergo intramolecular electron transfer. This transfer leads to charge-separated species and has implications for the design of new photoinduced electron-transfer systems (Fasani et al., 2006).
Corrosion Inhibition
- Pyrazolo-pyridines as Corrosion Inhibitors : Pyrazolo-pyridine derivatives, including those with 3-nitrophenyl substituents, were synthesized and evaluated as corrosion inhibitors for mild steel in acidic media. These derivatives, particularly those with electron-withdrawing nitro substituents, demonstrated effectiveness in corrosion inhibition, providing insights for industrial applications (Dohare et al., 2018).
Anti-Anoxic Activity
- Novel Derivatives with Anti-Anoxic Activity : Research into 4-(3-nitrophenyl)pyridine and 4-(3-nitrophenyl)pyrimidine derivatives found that some compounds, particularly those with three-atom linkages between basic nitrogen and pyrimidine or pyridine rings, displayed potent anti-anoxic activity. This suggests potential therapeutic applications for conditions involving anoxia (Kuno et al., 1993).
Insecticidal Properties
- Pyridine Derivatives as Insecticides : A study synthesized various pyridine derivatives, including those with 4-nitrophenyl components, and assessed their toxicity against cowpea aphids. These derivatives showed significant insecticidal activities, highlighting their potential in agricultural pest control (Bakhite et al., 2014).
Safety And Hazards
The compound has been classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
3-(4-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWZMBYPPLMXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282753 | |
| Record name | 3-(4-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)pyridine | |
CAS RN |
4282-46-6 | |
| Record name | 4282-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

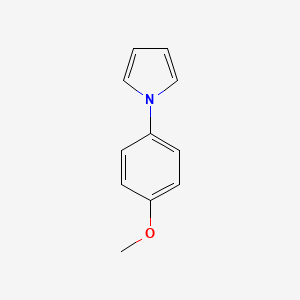
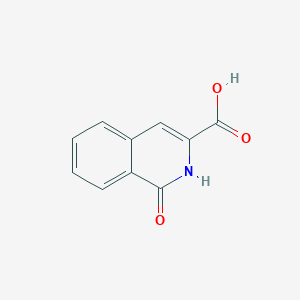
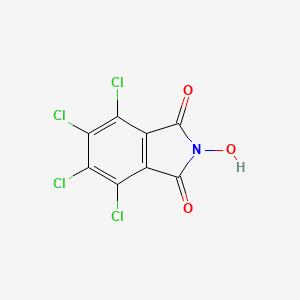
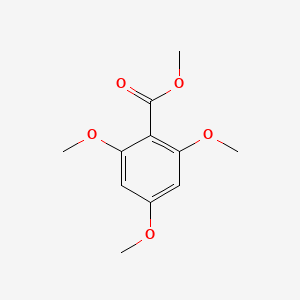
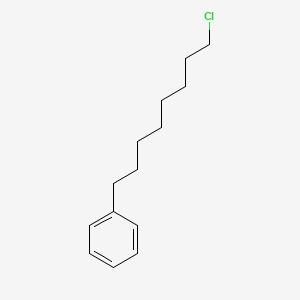
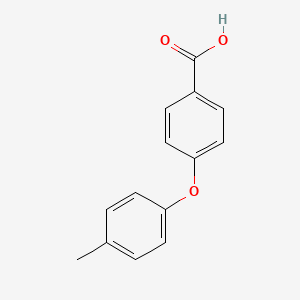
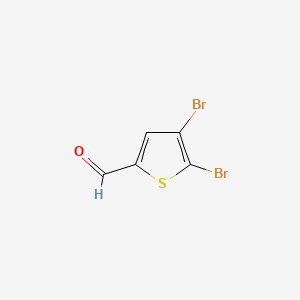
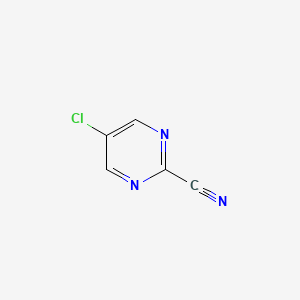
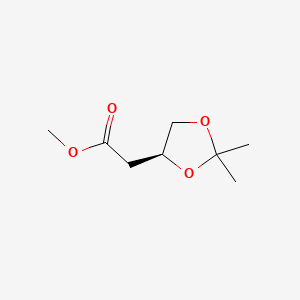
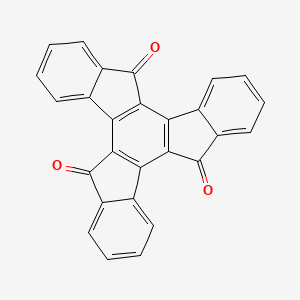
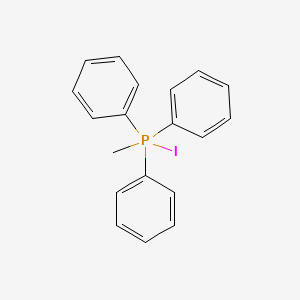
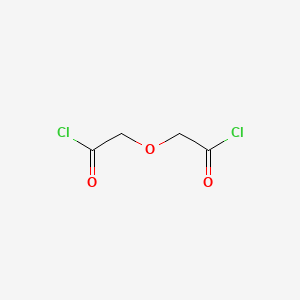
![N-[3-[bis(2-cyanoethyl)amino]phenyl]acetamide](/img/structure/B1584777.png)
